2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

SIRT2 inhibition Epigenetics Oncology

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421526-97-7) is a synthetic, small-molecule benzamide derivative characterized by a 2-aryloxybenzamide core linked via a but-2-yn-1-yl spacer to a 4-fluorophenylacetamido group. Its molecular formula is C19H17FN2O3, with a molecular weight of 340.35 g/mol and a topological polar surface area of 67.43 Ų.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 1421526-97-7
Cat. No. B2522175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide
CAS1421526-97-7
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C19H17FN2O3/c20-15-9-7-14(8-10-15)13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23)
InChIKeyVXCHIOXYNQYPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421526-97-7): Baseline Identity for Scientific Procurement Decision-Making


2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421526-97-7) is a synthetic, small-molecule benzamide derivative characterized by a 2-aryloxybenzamide core linked via a but-2-yn-1-yl spacer to a 4-fluorophenylacetamido group [1]. Its molecular formula is C19H17FN2O3, with a molecular weight of 340.35 g/mol and a topological polar surface area of 67.43 Ų [2]. The compound belongs to a broader class of 2-(but-2-yn-1-yloxy)benzamide analogs that have been explored as scaffolds for enzyme inhibition, though its specific biological annotation remains largely confined to curated bioactivity databases rather than detailed published medicinal chemistry campaigns [3].

Why Generic Substitution of 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421526-97-7) Fails in Research Workflows


Within the 2-(but-2-yn-1-yloxy)benzamide chemotype, seemingly conservative substituent changes at the terminal amide position produce profound shifts in target engagement. The 4-fluorophenylacetamido congener (CAS 1421526-97-7) exhibits measurable dual inhibition of SIRT1 (IC50 8.4 µM) and SIRT2 (IC50 8.9 µM), as well as HDAC1 (IC50 8.01 µM) [1]. In contrast, the structurally analogous thiophen-2-ylacetamido variant (CAS 1421465-19-1) has reported activity primarily against acetylcholinesterase (AChE), with no public data indicating SIRT or HDAC engagement [2]. Similarly, the cyclobutanecarboxamido analog (CAS 1421456-92-9) lacks any public target annotation. This divergent pharmacology means that interchanging members of this series—even those differing by a single heteroatom or ring system—can redirect a chemical probe away from the intended biological pathway, invalidating experimental conclusions and wasting procurement resources. The quantitative evidence below establishes exactly where CAS 1421526-97-7 sits relative to its most relevant comparators.

Product-Specific Quantitative Evidence Guide: 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421526-97-7) vs. Closest Analogs and Reference Inhibitors


SIRT2 Inhibitory Potency Positioned Among Clinically Referenced SIRT2 Inhibitors

The target compound inhibits human recombinant SIRT2 with an IC50 of 8.9 µM, as measured by the Fluor de Lys fluorescence assay [1]. This places its potency squarely between AGK2 (IC50 3.5 µM) and AK-7 (IC50 15.5 µM), two of the most widely used tool compounds for SIRT2 functional studies [2]. The compound is approximately 2.5-fold less potent than AGK2 but 1.7-fold more potent than AK-7, and 5.2-fold more potent than the prototypical SIRT inhibitor Sirtinol (IC50 46 µM) [2].

SIRT2 inhibition Epigenetics Oncology

Dual SIRT1/SIRT2 Inhibition Profile Differentiates from Highly Selective SIRT2 Inhibitors

The compound inhibits human recombinant SIRT1 with an IC50 of 8.4 µM and SIRT2 with an IC50 of 8.9 µM, yielding a SIRT1/SIRT2 selectivity ratio of approximately 1.06 [1]. This nearly equipotent dual inhibition contrasts with AGK2, which exhibits >150-fold selectivity for SIRT2 over SIRT1 (SIRT2 IC50 3.5 µM vs. SIRT1 IC50 >100 µM) [2]. The balanced SIRT1/SIRT2 profile of the target compound may be advantageous in disease contexts where both sirtuin isoforms contribute to pathology, such as in Huntington's disease models where SIRT1-mediated deacetylation of mutant huntingtin and SIRT2-mediated sterol regulatory element-binding protein regulation both play protective roles [3].

SIRT1/SIRT2 dual inhibition Neurodegeneration Metabolic disease

Additional HDAC1 Inhibitory Activity Expands Epigenetic Target Coverage Beyond the Analog Series

The compound inhibits recombinant human HDAC1 with an IC50 of 8.01 µM when tested against C-terminal FLAG/His-tagged HDAC1 (residues 1–482) expressed in Sf9 insect cells using the fluorogenic substrate Z-Lys(Ac)-AMC [1]. No equivalent HDAC1 inhibition data are publicly available for the thiophen-2-ylacetamido analog (CAS 1421465-19-1) or the cyclobutanecarboxamido analog (CAS 1421456-92-9), both of which have been annotated primarily with AChE or unrelated target activities [2]. The presence of HDAC1 inhibition—an enzyme associated with class I histone deacetylase complexes and distinct from the sirtuin family—means that CAS 1421526-97-7 provides a multi-epigenetic-target profile (SIRT1, SIRT2, HDAC1) that is not replicated by its nearest chemical neighbors.

HDAC1 inhibition Epigenetic modulation Multi-target pharmacology

Structural Determinants of Target Selectivity Within the 2-(But-2-yn-1-yloxy)benzamide Series

The 4-fluorophenylacetamido substituent on CAS 1421526-97-7 confers a distinct electrostatic surface and hydrogen-bonding profile compared to the thiophen-2-yl (CAS 1421465-19-1) and cyclobutanecarboxamido (CAS 1421456-92-9) analogs. Calculated logP for the target compound is 2.44, compared to approximately 1.8 for the thiophene analog (C17H16N2O3S) and an estimated ~1.5 for the cyclobutane analog based on fragment contributions [1]. This lipophilicity difference of >0.6 log units impacts passive membrane permeability and protein binding, directly influencing the applicability of each analog for cellular versus biochemical assays [2]. The 4-fluorophenyl ring also provides a potential metabolic handle (para-fluorine) that is absent in both the thiophene and cyclobutane variants, offering a distinct advantage for metabolite identification studies using 19F NMR [3].

Structure-activity relationship Chemical biology tool compounds Scaffold comparison

Best Research and Industrial Application Scenarios for 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421526-97-7)


Dual SIRT1/SIRT2 Chemical Probe for Huntington's Disease and Neurodegeneration Models

The balanced SIRT1/SIRT2 inhibition profile (IC50 8.4 µM and 8.9 µM, respectively) makes this compound suitable as a dual-target chemical probe in Huntington's disease (HD) cellular and animal models, where both SIRT1-mediated deacetylation of mutant huntingtin and SIRT2-regulated cholesterol biosynthesis have been implicated in disease progression [1]. Unlike AGK2, which is >150-fold SIRT2-selective, this compound enables simultaneous engagement of both sirtuins without the confounding factors of combining two separate tool compounds with divergent pharmacokinetic properties [2].

Multi-Epigenetic Target Profiling in Oncology Cell Line Panels

With demonstrated inhibitory activity against SIRT1 (IC50 8.4 µM), SIRT2 (IC50 8.9 µM), and HDAC1 (IC50 8.01 µM), this compound can serve as a single-agent multi-epigenetic modulator for profiling cancer cell line sensitivity panels, such as the NCI-60 or GDSC collections [1]. Its unique coverage of both Zn²⁺-dependent (HDAC1) and NAD⁺-dependent (SIRT1/2) deacetylase families is not matched by any other single compound in the 2-(but-2-yn-1-yloxy)benzamide series, reducing experimental complexity in polypharmacology screens [2].

19F NMR Metabolic Tracing and Cellular Target Engagement Studies

The para-fluorophenyl moiety provides a natural 19F NMR spectroscopic handle absent from all close structural analogs (thiophene, cyclobutane, benzylthio variants) [1]. This enables direct, label-free monitoring of compound uptake, distribution, and metabolism in cellular and tissue systems using 19F NMR or 19F MRI, eliminating the need for radioactive or fluorescent tagging that can alter the compound's physicochemical properties and biological activity [2].

Analytical Reference Standard for But-2-yn-1-yloxy Benzamide Impurity Profiling

As a structurally well-defined member of the 2-(but-2-yn-1-yloxy)benzamide class with a unique 4-fluorophenylacetamido substituent, this compound serves as a reference standard for HPLC and LC-MS impurity profiling of related pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that incorporate this scaffold [1]. Its distinct retention time and mass signature (m/z 340.35 [M+H]⁺) facilitate its use as a system suitability marker in quality control workflows for benzamide-based drug substances [2].

Quote Request

Request a Quote for 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.